2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
Description
2-Chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a heterocyclic compound featuring a fused thienopyridine core substituted with a chlorine atom at position 2 and a carboxamide group linked to a thiophen-2-yl moiety. This scaffold is structurally analogous to clopidogrel, a well-known antiplatelet agent, but differs in its substitution pattern.
Properties
IUPAC Name |
2-chloro-N-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c13-10-6-8-7-15(4-3-9(8)18-10)12(16)14-11-2-1-5-17-11/h1-2,5-6H,3-4,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVKGLDTIXOWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to be a potential class of biologically active compounds.
Mode of Action
Thiophene derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring. These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to play a vital role in various biological effects. They are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors.
Biological Activity
2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₁₃H₁₃ClN₂OS₂
- Molecular Weight : 312.8 g/mol
- CAS Number : 2034459-15-7
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thienopyridine derivatives. The process includes the introduction of a chloro group and thiophene moiety, which are crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with thienopyridine derivatives, including:
- Anticancer Activity : Several derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Some compounds exhibit significant antimicrobial activity.
- Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory potential.
Case Studies and Findings
- In Vitro Studies :
- A study evaluated the cytotoxic effects of thienopyridine derivatives on human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated that compounds similar to 2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine exhibited notable antiproliferative activity with IC50 values indicating effective concentrations for inhibiting cell growth .
- Another investigation focused on a series of thienopyridine derivatives showed varying degrees of anticancer activity against breast, colon, and lung cancer cell lines. Compounds with electron-withdrawing groups demonstrated enhanced activity .
| Compound | Cell Line Tested | IC50 (μM) | Activity |
|---|---|---|---|
| 2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine | HCT-116 | 15 ± 2 | Moderate |
| Similar Thienopyridine Derivative | HepG2 | 10 ± 1 | High |
| Other Derivative | MCF-7 | >50 | Low |
The mechanism through which these compounds exert their anticancer effects is believed to involve the inhibition of topoisomerases and disruption of cellular pathways critical for cancer cell survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins associated with cancer progression .
Antimicrobial and Anti-inflammatory Activities
In addition to anticancer properties, thienopyridine derivatives have been reported to possess antimicrobial and anti-inflammatory activities. For instance:
- Antimicrobial Activity : Compounds have shown effectiveness against various bacterial strains in vitro.
- Anti-inflammatory Effects : Certain derivatives were assessed for their ability to inhibit inflammatory mediators in cellular models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares its 6,7-dihydrothieno[3,2-c]pyridine core with several pharmacologically active agents. Key structural comparisons include:
Key Differences and Implications
Functional Group Variations: The carboxamide group in the target compound may confer greater metabolic stability compared to clopidogrel’s ester group, which is prone to hydrolysis by esterases .
Biological Activity: Clopidogrel and its derivatives primarily act as ADP receptor antagonists to inhibit platelet aggregation . In contrast, structurally related carboxamide derivatives (e.g., Compound 5) exhibit antimicrobial activity (MIC values as low as 6.25 µg/mL against Staphylococcus aureus) . The spirothiazolinone derivatives (e.g., Compound 6) show enhanced antifungal activity, suggesting that substituents on the carboxamide nitrogen significantly modulate bioactivity .
Synthetic Routes: Clopidogrel’s synthesis involves chiral resolution via L-camphorsulfonic acid (L-CSA) to achieve >98.3% enantiomeric excess . The target compound’s synthesis likely employs condensation reactions between thiophen-2-amine and a chloro-substituted thienopyridine carboxamide precursor, analogous to methods described for spirothiazolinones .
Physicochemical Properties
| Property | Target Compound | Clopidogrel | Compound 5 |
|---|---|---|---|
| Molecular Weight | ~365 g/mol* | 419.9 g/mol (bisulfate) | 478.6 g/mol |
| Solubility | Likely moderate (amide polarity) | Low (ester hydrophobicity) | Low (sulfonyl group) |
| Melting Point | Not reported | 184–188°C (bisulfate) | 166–167°C |
| Chirality | Not specified | S-enantiomer active | Achiral |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
